

# A Cross-Species Comparative Analysis of SUVN-911 Pharmacokinetics

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## Compound of Interest

Compound Name: SUVN-911

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of **SUVN-911**, a novel  $\alpha 4\beta 2$  nicotinic acetylcholine receptor (nAChR) antagonist, across different species. To offer a comprehensive perspective, the pharmacokinetic profile of **SUVN-911** is also compared with Varenicline, an established  $\alpha 4\beta 2$  nAChR partial agonist. This document is intended to support research and development efforts by presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

## Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of **SUVN-911** and Varenicline in humans and rats. These data facilitate a direct comparison of drug absorption, distribution, metabolism, and excretion (ADME) profiles across species and between the two compounds.

Table 1: Pharmacokinetic Parameters of **SUVN-911**

Parameter	Human (Healthy Volunteers)	Rat
Dose	Single Ascending Doses (0.5, 6, 15, 30, 60 mg), Multiple Ascending Doses (15, 30, 45 mg)[1]	3 mg/kg (oral)[2]
Cmax (Maximum Plasma Concentration)	More than dose-proportional increase with single and multiple doses[1][3]	Data not available
Tmax (Time to Cmax)	Data not available	Data not available
AUC (Area Under the Curve)	More than dose-proportional increase with single and multiple doses[1][3]	3507 ng*h/mL[2]
t1/2 (Half-life)	Data not available	3.34 hours[2]
Oral Bioavailability	Data not available	Described as "excellent"[3][4]
Key Observations	<ul style="list-style-type: none"><li>- Nonlinear pharmacokinetics with accumulation upon multiple dosing.[1]</li><li>- Urinary excretion is an insignificant elimination pathway.[1]</li><li>- Sex-dependent pharmacokinetics observed, with higher exposure in females.[1]</li><li>- No significant effect of food or age on pharmacokinetics.[4]</li></ul>	<ul style="list-style-type: none"><li>- Good brain penetration reported.[3]</li></ul>

Table 2: Pharmacokinetic Parameters of Varenicline

Parameter	Human (Healthy Smokers)	Rat
Dose	1 mg (oral)	10 mg/kg (oral) <a href="#">[5]</a>
Cmax (Maximum Plasma Concentration)	4.63 ng/mL <a href="#">[6]</a>	749.0 ng/mL <a href="#">[5]</a>
Tmax (Time to Cmax)	3.0 hours <a href="#">[6]</a>	1 hour <a href="#">[5]</a>
AUC (Area Under the Curve)	Data not available	Data not available
t1/2 (Half-life)	~24 hours	Data not available
Oral Bioavailability	High	Data not available
Key Observations	- Linear pharmacokinetics. - Primarily excreted unchanged in urine.	- Significant central nervous system (CNS) effects observed at this dose. <a href="#">[5]</a>

## Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of **SUVN-911** and Varenicline.

### SUVN-911 Human Pharmacokinetic Studies

Two Phase I clinical trials (NCT03155503 and NCT03551288) were conducted to evaluate the safety, tolerability, and pharmacokinetics of **SUVN-911** in healthy subjects.[\[1\]](#)

- Study Design:
  - Study 1 (Single and Multiple Ascending Dose): A randomized, double-blind, placebo-controlled study in healthy male subjects.[\[1\]](#)
    - Single ascending doses of 0.5, 6, 15, 30, and 60 mg were administered.[\[1\]](#)
    - Multiple ascending doses of 15, 30, and 45 mg were administered daily for 14 days.[\[1\]](#)
  - Study 2 (Food, Sex, and Age Effect): An open-label, single-dose (30 mg) study to evaluate the effects of food, sex, and age on the pharmacokinetics of **SUVN-911**.[\[1\]](#)

- Sample Collection: Blood and urine samples were collected at predetermined time points to measure the concentrations of **SUVN-911**.
- Analytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of **SUVN-911** in human plasma and urine.<sup>[3]</sup> The method was linear from 0.020 to 50 ng/mL in plasma and 5 to 5000 ng/mL in urine.<sup>[3]</sup>

## Varenicline Human Pharmacokinetic Study

A Phase I, open-label, randomized, single-center, 2-way crossover study (NCT04072146) was conducted to evaluate the relative bioavailability of intranasal and oral Varenicline.<sup>[6]</sup>

- Study Design: Healthy participants were randomized to receive a single oral dose of 1 mg Varenicline or a single intranasal dose.<sup>[6]</sup> After a washout period, participants crossed over to the alternate treatment.<sup>[6]</sup>
- Sample Collection: Plasma samples were collected for up to 6 days after each dose.<sup>[6]</sup>
- Data Analysis: Pharmacokinetic parameters were estimated using noncompartmental analysis.<sup>[6]</sup>

## Preclinical Pharmacokinetic Study in Rats (General Protocol)

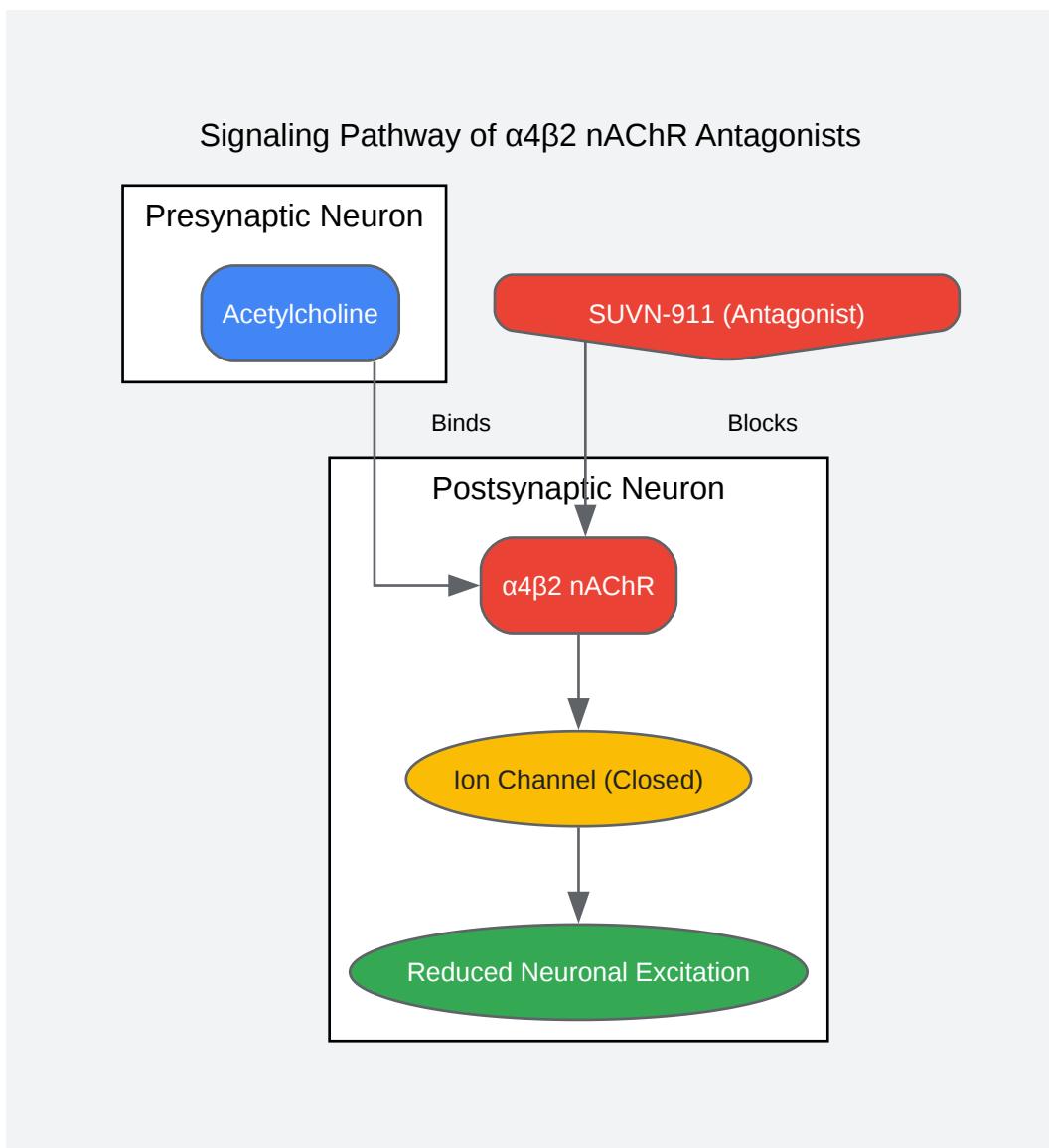
While specific details for the **SUVN-911** rat pharmacokinetic study are not fully available, a general protocol for oral bioavailability studies in rats is described below.

- Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
- Administration: The test compound is administered orally via gavage.
- Dose Formulation: The compound is typically dissolved or suspended in a suitable vehicle.
- Blood Sampling: Blood samples are collected serially from the tail vein or via a cannula at predetermined time points post-dosing.

- Sample Processing and Analysis: Plasma is separated by centrifugation, and drug concentrations are determined using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

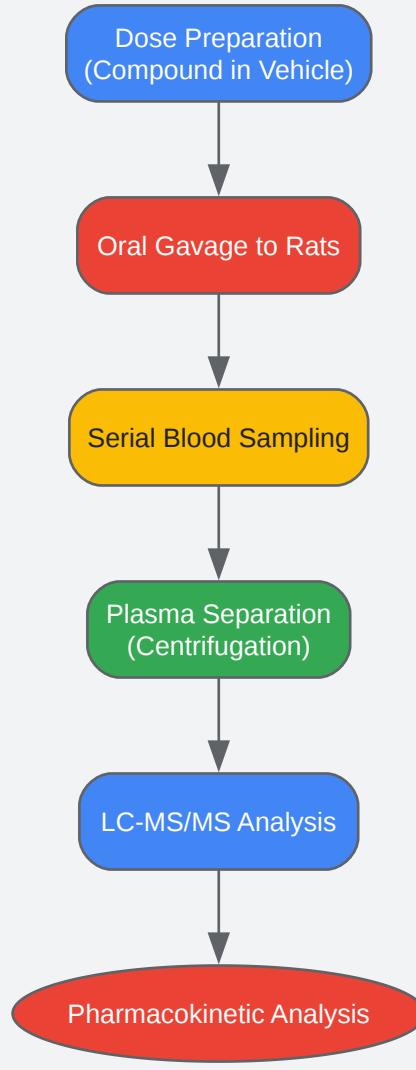
## Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of  $\alpha 4\beta 2$  nAChR antagonists and the typical workflows for preclinical and clinical pharmacokinetic studies.

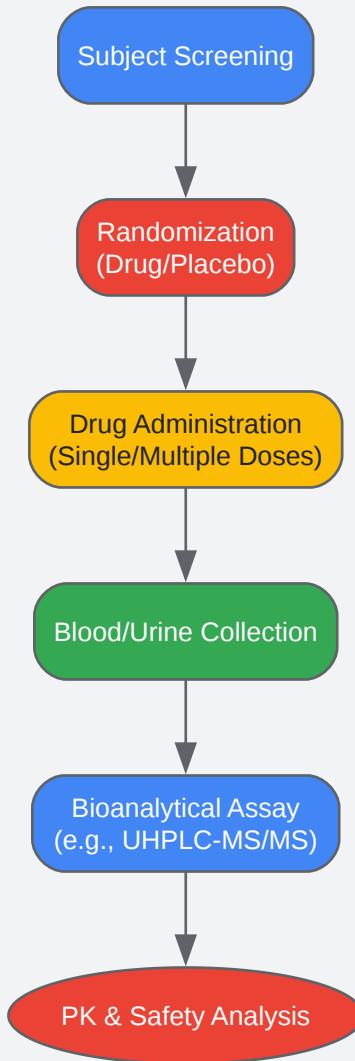


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## Experimental Workflow: Preclinical Oral Pharmacokinetics in Rats

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## Experimental Workflow: Phase I Clinical Pharmacokinetic Study

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## References

- 1. Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor ( $\alpha 4\beta 2$  nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. suven.com [suven.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Phase I, Open-label, Randomized, 2-Way Crossover Study to Evaluate the Relative Bioavailability of Intranasal and Oral Varenicline - PubMed [pubmed.ncbi.nlm.nih.gov]
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